2-(3-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane ring. The aryl group features a 3-chloro and 2-ethoxy substitution pattern, which confers distinct electronic and steric properties. Boronic esters of this type are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(3-chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-6-17-12-10(8-7-9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKVCRGMBGMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest that it may serve as a precursor or intermediate in the synthesis of biologically active compounds.
Case Study: Anticancer Activity
Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, the presence of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against specific cancer cell lines.
Material Science
The compound's unique boron-containing structure makes it suitable for applications in material science, particularly in the development of new polymers and materials with enhanced properties.
Case Study: Polymer Development
Research has shown that incorporating boron compounds into polymer matrices can improve mechanical strength and thermal stability. The use of 2-(3-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in polymer synthesis is under investigation to create materials with tailored properties for specific industrial applications.
Data Table: Comparison of Boron Compounds in Research
| Compound Name | Application Area | Key Findings |
|---|---|---|
| This compound | Medicinal Chemistry | Potential anticancer activity |
| 4,4-Dimethyl-1,3,2-dioxaborolane | Material Science | Improved mechanical properties in polymers |
| 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Drug Development | Effective in drug delivery systems |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. 2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) Isomers
- Structure : Differ in chloro and methyl group positions (meta vs. para to the boronic ester) .
- Impact :
- Electronics : The electron-withdrawing chloro group in the meta position (a-isomer) reduces aryl ring electron density compared to the para-substituted b-isomer.
- Reactivity : Para-substituted isomers typically exhibit faster coupling rates due to reduced steric hindrance.
- Synthetic Yield : The a-isomer was isolated in 26% yield via flash chromatography, suggesting steric challenges in synthesis .
b. 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
c. 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Heteroaromatic and Thiophene Derivatives
a. 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Thiophene replaces phenyl, with chloro at position 4 .
- Impact :
- Electronics : Thiophene’s electron-rich nature increases reactivity in cross-couplings.
- Applications : Useful in synthesizing conjugated polymers for optoelectronics.
b. 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Functional Group Variations
a. 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Methoxy instead of ethoxy at position 2 .
- Impact :
- Lipophilicity : Lower logP compared to ethoxy derivatives, affecting membrane permeability.
- Synthetic Accessibility : Methoxy groups are easier to introduce than ethoxy in some protocols.
b. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Key Findings
Substituent Position : Para-substituted analogs generally exhibit higher reactivity in cross-couplings than meta-substituted ones due to reduced steric hindrance .
Electronic Effects : Electron-withdrawing groups (e.g., Cl) stabilize the boronic ester but may slow coupling rates, while electron-donating groups (e.g., OMe, OEt) enhance reactivity .
Biological Relevance : Bulky alkoxy groups (e.g., cyclopropoxy) improve target engagement in therapeutic contexts .
Preparation Methods
Reaction Mechanism and Substrate Preparation
Miyaura borylation involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (BPin). For this compound, the precursor 3-chloro-2-ethoxybromobenzene is synthesized via bromination of 3-chloro-2-ethoxyphenol followed by protection of the hydroxyl group.
Typical Reaction Conditions
Optimization Challenges
-
Regioselectivity: Competing borylation at alternative positions is mitigated by steric effects from the ethoxy group.
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Catalyst Loading: Lower Pd concentrations reduce costs but may prolong reaction times.
Nickel-Catalyzed Borylation
Patent-Based Methodology
The European Patent EP1439157B1 discloses nickel-catalyzed Suzuki couplings, adaptable for boronic ester synthesis. Using NiCl(dme) and a reducing agent (e.g., Zn), aryl halides react with pinacolborane under milder conditions.
Representative Protocol
Advantages Over Palladium
-
Cost-Effectiveness: Nickel catalysts are cheaper than palladium.
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Functional Group Tolerance: Tolerates electron-withdrawing groups like chlorine.
Direct Esterification of Boronic Acids
Boronic Acid Synthesis
3-Chloro-2-ethoxyphenylboronic acid is prepared via lithiation-borylation:
Esterification with Pinacol
The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to remove water:
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Cost | Scalability |
|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl | 80–100 | 60–75 | High | Moderate |
| Nickel Catalysis | NiCl(PPh) | 60 | 55–65 | Low | High |
| Direct Esterification | None | 110 | 80–90 | Low | High |
Key Observations:
-
Direct esterification offers the highest yield but requires pre-synthesized boronic acid.
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Nickel catalysis balances cost and scalability for industrial applications.
Purification and Characterization
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Column Chromatography: Silica gel eluting with hexane/ethyl acetate (8:2) isolates the product.
-
NMR Analysis:
-
Hazard Considerations: The compound exhibits H302 (oral toxicity) and H315 (skin irritation), necessitating PPE during handling.
Applications in Cross-Coupling Reactions
The boronic ester serves as a key intermediate in synthesizing biaryl structures for pharmaceuticals and agrochemicals. For example, coupling with 4-bromoanisole under Pd catalysis produces 3-chloro-2-ethoxy-4’-methoxybiphenyl, a scaffold in kinase inhibitors .
Q & A
Q. How can researchers optimize the synthesis of this compound for high yield and purity?
Synthesis typically involves Suzuki-Miyaura coupling or stepwise functionalization of the phenyl ring. Key steps include:
- Borylation : Use pinacol borane under inert conditions to introduce the dioxaborolane group .
- Substituent Introduction : Electrophilic chlorination followed by ethoxy group installation via nucleophilic aromatic substitution (optimized at 60–80°C in DMF) .
- Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .
Q. What analytical techniques validate structural integrity and purity?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., ethoxy methyl protons at δ 1.3–1.5 ppm; boron-adjacent carbons at δ 80–85 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) detect impurities <2% .
- X-ray Crystallography : Resolves steric effects from tetramethyl groups on the dioxaborolane ring .
Q. What solvent systems are optimal for handling this compound?
Use anhydrous solvents to prevent hydrolysis:
- Reaction Medium : Tetrahydrofuran (THF) or dimethylformamide (DMF) for cross-coupling reactions .
- Storage : Dissolve in dry dichloromethane or store as a solid under argon at –20°C .
Advanced Research Questions
Q. How do chloro and ethoxy substituents influence reactivity in cross-coupling reactions?
- Steric Effects : The 2-ethoxy group increases steric hindrance, reducing coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides) .
- Electronic Effects : Electron-withdrawing chloro groups at the 3-position enhance electrophilicity of the boron center, improving oxidative addition in Pd-catalyzed reactions .
- Comparative Data : Analogues with 3,5-dichloro substitution show 15–20% higher yields in aryl-aryl bond formation .
Q. How can contradictions in catalytic efficiency across studies be resolved?
Contradictions often arise from:
- Catalyst Choice : Pd(PPh) outperforms Pd(OAc) in polar solvents (e.g., DMF) due to better stabilization of the active Pd(0) species .
- Base Selection : KCO vs. CsCO affects reaction rates; the latter accelerates transmetallation but may degrade sensitive substrates .
- Experimental Validation : Replicate conditions with controlled moisture/oxygen levels using Schlenk techniques .
Q. What computational models predict steric/electronic effects of the substitution pattern?
- DFT Calculations : Models at the B3LYP/6-31G* level show the 3-chloro-2-ethoxy configuration reduces LUMO energy (–1.8 eV vs. –1.5 eV for non-chloro analogues), enhancing electrophilicity .
- Molecular Dynamics : Simulate steric clashes between the ethoxy group and catalyst ligands to optimize substrate design .
Q. How is this compound applied in synthesizing heterocyclic systems for medicinal chemistry?
- Indole Synthesis : React with 2-iodoaniline derivatives under Pd catalysis to form 2-arylindoles (IC values <1 µM in kinase inhibition assays) .
- Purification Challenges : Use preparative HPLC to isolate polar byproducts from coupling reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
